molecular formula C9H6BrClO2 B12865942 3-Bromo-7-chloro-2,3-dihydrochromen-4-one

3-Bromo-7-chloro-2,3-dihydrochromen-4-one

Cat. No.: B12865942
M. Wt: 261.50 g/mol
InChI Key: KFWDDBCBWSOJEA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-2,3-dihydrochromen-4-one typically involves the bromination and chlorination of chromenone derivatives. One common method includes the reaction of 7-chloro-4-chromanone with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives with varying biological activities.

    Reduction Reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which have been studied for their potential biological activities and applications in drug development .

Scientific Research Applications

3-Bromo-7-chloro-2,3-dihydrochromen-4-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The compound’s bromine and chlorine atoms play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chromanone
  • 3-Bromo-2,3-dihydrochromen-4-one
  • 7-Chloro-4-chromanone

Uniqueness

3-Bromo-7-chloro-2,3-dihydrochromen-4-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H6BrClO2

Molecular Weight

261.50 g/mol

IUPAC Name

3-bromo-7-chloro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H6BrClO2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-3,7H,4H2

InChI Key

KFWDDBCBWSOJEA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)Cl)Br

Origin of Product

United States

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